methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate
CAS No.: 896897-85-1
Cat. No.: VC4980348
Molecular Formula: C16H16ClNO4S
Molecular Weight: 353.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896897-85-1 |
|---|---|
| Molecular Formula | C16H16ClNO4S |
| Molecular Weight | 353.82 |
| IUPAC Name | methyl 2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetate |
| Standard InChI | InChI=1S/C16H16ClNO4S/c1-12-4-3-5-14(10-12)18(11-16(19)22-2)23(20,21)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3 |
| Standard InChI Key | VMLVREABYLCHTP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate features a glycine backbone modified by a sulfonyl group bridging two aromatic rings: a 4-chlorophenyl and a 3-methylphenyl group (Figure 1). The sulfonamide linkage (-SO₂-N-) confers rigidity and electronic effects, while the ester group enhances lipophilicity. The 3-methyl substituent on the phenyl ring introduces steric effects that influence molecular packing and solubility .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClNO₄S |
| Molecular Weight | 353.82 g/mol |
| SMILES | CC1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
| InChIKey | VMLVREABYLCHTP-UHFFFAOYSA-N |
| Solubility | Low aqueous solubility |
The compound’s low aqueous solubility (logP ≈ 3.2) stems from its hydrophobic aromatic groups, necessitating formulation strategies such as salt formation or nanoparticle encapsulation for biomedical applications.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
-
¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), 4.20 (s, 2H, CH₂), 7.20–7.80 (m, 8H, aromatic).
-
¹³C NMR: Peaks at δ 168.5 (C=O), 140.2 (SO₂-C), and 125–135 ppm (aromatic carbons) .
Mass spectrometry reveals a molecular ion peak at m/z 353.82, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a three-step protocol (Figure 2):
-
Sulfonylation: Glycine reacts with 4-chlorobenzenesulfonyl chloride in alkaline aqueous conditions to form N-(4-chlorophenyl)sulfonyl glycine.
-
Esterification: The carboxylic acid group is methylated using dimethyl sulfate in methanol.
-
Amination: The sulfonamide nitrogen is alkylated with 3-methylbromobenzene under phase-transfer catalysis.
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | NaOH, H₂O, 25°C, 10 h | 85 |
| Esterification | Dimethyl sulfate, MeOH, reflux | 78 |
| Amination | 3-MeC₆H₄Br, K₂CO₃, TBAB, DMF, 80°C | 65 |
Industrial-Scale Production
Continuous flow reactors enhance yield (up to 92%) by minimizing side reactions and improving heat transfer . Purification via recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.
Biological Activity and Mechanism
Enzyme Inhibition
The sulfonyl group acts as a hydrogen bond acceptor, inhibiting serine proteases such as thrombin and trypsin (IC₅₀ = 1.2–3.8 μM). Molecular docking studies reveal interactions with the catalytic triad (His57, Asp102, Ser195) in thrombin, disrupting substrate binding .
Anticancer Activity
In vitro assays demonstrate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (Table 3). The compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .
Table 3: Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.4 | Caspase-3 activation |
| A549 | 18.7 | ROS generation |
| HepG2 | 24.1 | G0/G1 cell cycle arrest |
Anti-Inflammatory Effects
In murine models, the compound reduces carrageenan-induced paw edema by 58% at 50 mg/kg, comparable to indomethacin. It suppresses NF-κB signaling and TNF-α production in macrophages .
Research Advancements and Applications
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability 3.5-fold in rat pharmacokinetic studies . Sustained release over 72 hours enhances therapeutic efficacy while reducing systemic toxicity.
Structure-Activity Relationships (SAR)
Comparative studies with analogs reveal:
-
Chlorine position: 4-Cl > 3-Cl in enzyme inhibition.
-
Methyl substitution: 3-Me enhances metabolic stability compared to 4-Me .
Table 4: SAR of Sulfonyl Glycinates
| Analog | Thrombin IC₅₀ (μM) | Metabolic Half-life (h) |
|---|---|---|
| 4-Cl, 3-Me (target) | 1.4 | 6.2 |
| 3-Cl, 4-Me | 2.8 | 3.1 |
| 4-Cl, 4-Me | 1.7 | 4.5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume